
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4O. This compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, making it a highly fluorinated aromatic ketone. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound, such as 1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the α-position undergoes nucleophilic substitution under controlled conditions. Key findings include:
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Amine substitution : Reacts with primary amines (e.g., methylamine) in THF at 60°C to form β-aminoketones. Yields range from 65–80% depending on steric hindrance.
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Azide formation : Treatment with sodium azide in DMF produces 1-azido derivatives, which serve as intermediates for Staudinger reactions.
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Thiol substitution : Reacts with thiophenol in the presence of K₂CO₃ to form arylthioethers (85% yield).
Mechanism : The reaction proceeds via an SN2 pathway, with the nucleophile attacking the electrophilic carbon adjacent to the carbonyl group. The electron-withdrawing trifluoromethyl group stabilizes the transition state, enhancing reaction rates .
Oxidation Reactions
The ketone group and trifluoromethyl substituent influence oxidation behavior:
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Carbonyl oxidation : Strong oxidizers like CrO₃ convert the ketone to a carboxylic acid derivative, though competing side reactions with the trifluoromethyl group limit yields to 40–50%.
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Bromine oxidation : Bromine atoms can be oxidized to bromate intermediates under acidic conditions (e.g., H₂SO₄/H₂O₂), but this pathway is less common.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
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Carbonyl reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol (90% yield). LiAlH₄ achieves full reduction to propane derivatives but risks over-reduction .
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Debromination : Catalytic hydrogenation (Pd/C, H₂) removes bromine, yielding 1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-ol (75% yield).
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification:
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Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl ketones (60–75% yield).
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Buchwald-Hartwig amination : Forms C–N bonds with secondary amines (e.g., morpholine) using Xantphos as a ligand (55% yield) .
Stability Under Hydrolytic Conditions
The compound shows moderate stability in aqueous environments:
Condition | Degradation Rate | Primary Products |
---|---|---|
pH 7, 25°C | <5% after 24 hrs | None detected |
pH 12, 60°C | 90% after 6 hrs | Hydrolyzed ketone and bromide |
Data from accelerated stability studies highlight susceptibility to basic hydrolysis. |
Reaction Comparison Table
Reaction Type | Reagents/Conditions | Major Product | Yield |
---|---|---|---|
Amine substitution | Methylamine, THF, 60°C | β-(Methylamino)ketone | 72% |
Azide formation | NaN₃, DMF, 80°C | 1-Azidopropanone derivative | 68% |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene | Biaryl ketone | 65% |
Carbonyl reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 90% |
Acidic hydrolysis | H₂SO₄, H₂O, reflux | Carboxylic acid + HBr | 48% |
Mechanistic Insights
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The trifluoromethyl group exerts a −I effect, polarizing the C–Br bond and facilitating nucleophilic attack .
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Steric hindrance from the 3-fluoro substituent slows reactions at the ortho position.
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DFT calculations confirm that the lowest unoccupied molecular orbital (LUMO) is localized at the α-carbon, explaining its electrophilic reactivity .
Scientific Research Applications
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the carbonyl group, making it less reactive in certain chemical reactions.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the phenyl ring, affecting its chemical properties.
Uniqueness
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, along with a carbonyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one, with the CAS number 1804254-50-9, is an organic compound characterized by its unique molecular structure that includes a bromine atom, a fluorine atom, and a trifluoromethyl group. Its molecular formula is C10H7BrF4O, and it has a molecular weight of 299.06 g/mol. This compound is notable for its potential biological activities, which are influenced by its distinct functional groups.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The presence of the bromine atom allows for covalent bonding with nucleophilic sites on proteins, potentially influencing enzyme activity and receptor binding.
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic regions of biological molecules .
Research Findings
Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated analogs. For instance, the introduction of trifluoromethyl groups in certain drug designs has been linked to increased potency against various biological targets, including enzymes and receptors involved in disease processes .
Case Studies
- Enzyme Inhibition : Research indicates that compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes. For example, structural analogs have demonstrated significant inhibition of the serotonin uptake transporter (SERT), which is crucial for regulating serotonin levels in the brain .
- Anti-inflammatory Activity : In vivo studies have explored the anti-inflammatory properties of related compounds. These studies typically involve assessing the compounds' effects on inflammatory markers and pathways in animal models, revealing promising results in reducing inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one | C10H7BrF4O | Similar trifluoromethoxy group; differing fluorine positioning affects reactivity |
This compound | C10H7BrF4O | Contains a trifluoromethyl group; influences chemical reactivity |
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | C10H7BrF4O | Simpler structure; lacks propanone functionality but retains fluorinated characteristics |
Properties
Molecular Formula |
C10H7BrF4O |
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Molecular Weight |
299.06 g/mol |
IUPAC Name |
1-bromo-1-[3-fluoro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4O/c1-5(16)9(11)6-3-2-4-7(12)8(6)10(13,14)15/h2-4,9H,1H3 |
InChI Key |
HXZORTZPKKQUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)F)C(F)(F)F)Br |
Origin of Product |
United States |
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